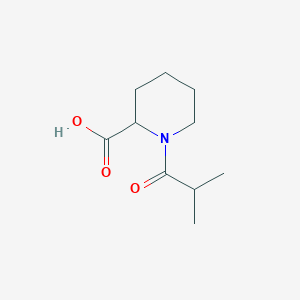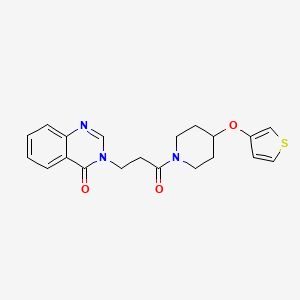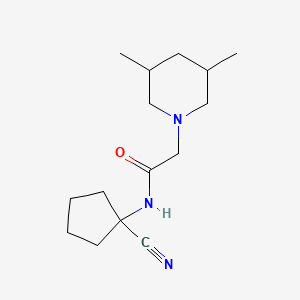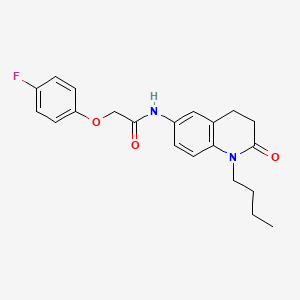
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide” is a compound that contains a thiazole moiety . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an intermediate with malononitrile through the Michael addition reaction in the presence of ammonium acetate, followed by cyclization, auto-oxidation, and finally tautomerization .
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse. For instance, an intermediate can react with malononitrile through the Michael addition reaction in the presence of ammonium acetate, followed by cyclization, auto-oxidation, and finally tautomerization to afford the corresponding pyridine derivatives .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Rozentsveig et al. (2013) developed a one-pot synthesis method for producing N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating a novel approach to creating heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).
Antibacterial Agents
Another research effort focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The study reported high antibacterial activity in several synthesized compounds, indicating their potential as novel therapeutic agents (Azab et al., 2013).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of antimicrobial activities of new heterocycles based on sulfonamido pyrazole have been documented. These compounds show promising results against various bacterial strains, showcasing their potential in antimicrobial therapies (El‐Emary et al., 2002).
Furthermore, a study highlighted the synthesis of novel heterocyclic sulfonamides with potent anticancer and antimicrobial activities. The research included molecular docking against dihydrofolate reductase, suggesting a mechanism for their action and potential as cancer treatments (Debbabi et al., 2016).
Antiproliferative Agents
Research on N,N-dimethylbenzenesulfonamide derivatives revealed their efficacy as antiproliferative agents, particularly against the human breast cancer cell line MCF-7. This suggests a promising avenue for developing new cancer treatments (Bashandy et al., 2014).
Carbonic Anhydrase Inhibitory Action
A series of thiazolylsulfonamides were prepared and tested as inhibitors of human carbonic anhydrase, showing low nanomolar inhibition values. These findings open new pathways for treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017).
Mécanisme D'action
Thiazoles
, such as the 4-methyl-2-(thiophen-2-yl)thiazol-5-yl group in this compound, are found in many biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Analyse Biochimique
Biochemical Properties
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to altered phosphorylation states of proteins, thereby affecting various cellular functions . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can be useful in studying protein function and regulation.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in growth and apoptosis. By modulating the activity of key signaling molecules, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For instance, in cancer cells, this compound can inhibit proliferation and induce apoptosis, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction . Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes. By binding to specific sequences, it can block the binding of transcription factors or RNA polymerase, thereby regulating gene expression.
Propriétés
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S3/c1-10-13(21-14(17-10)12-5-3-7-20-12)9-16-22(18,19)11-4-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHWEZMWTALSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2593828.png)
![1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593831.png)

![N-butyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2593833.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)


![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2593844.png)




